3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate
CAS No.: 314041-39-9
Cat. No.: VC3910907
Molecular Formula: C9H7F3O3
Molecular Weight: 220.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 314041-39-9 |
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Molecular Formula | C9H7F3O3 |
Molecular Weight | 220.14 g/mol |
IUPAC Name | 3,3,3-trifluoro-1-phenylpropane-1,2-dione;hydrate |
Standard InChI | InChI=1S/C9H5F3O2.H2O/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6;/h1-5H;1H2 |
Standard InChI Key | PSKYXWMZYBYVDK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C(=O)C(F)(F)F.O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C(=O)C(F)(F)F.O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a propane-1,2-dione backbone substituted with a phenyl group at position 1 and a trifluoromethyl group at position 3. The hydrate form incorporates one water molecule, as evidenced by its molecular formula (C₉H₇F₃O₃) . Key structural identifiers include:
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IUPAC Name: 3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate
The trifluoromethyl group enhances electrophilicity at the diketone moiety, facilitating nucleophilic reactions .
Physical Properties
Property | Value | Source |
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Molecular Weight | 220.15 g/mol | |
Melting Point | 80–83°C | |
Density | 1.338 ± 0.06 g/cm³ | |
Boiling Point (anhydrous) | 77–79°C (20 Torr) |
The hydrate’s stability is temperature-sensitive, with dehydration observed above 80°C .
Synthesis and Hydration Dynamics
Synthetic Routes
The anhydrous form (CAS 36750-88-6) is synthesized via Claisen condensation between ethyl trifluoroacetate and phenylacetylene derivatives under basic conditions . A modified protocol for the hydrate involves:
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Reagents: Sodium hydride (NaH), ethyl benzoate, and 1-(2-hydroxyphenyl)ethanone in tetrahydrofuran (THF) .
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Mechanism: Base-mediated enolate formation followed by nucleophilic acyl substitution .
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Hydration: Spontaneous water incorporation upon exposure to atmospheric moisture .
Hydration Effects
The hydrate exhibits:
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Enhanced Solubility: Water association improves polar solvent compatibility (e.g., methanol, acetone) .
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Stability Trade-offs: Reduced thermal stability compared to the anhydrous form .
Reactivity and Applications
Electrophilic Reactivity
The trifluoromethyl group and diketone moiety enable:
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Nucleophilic Additions: Attack at the carbonyl carbons by amines or alcohols .
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Fluorine-Specific Reactions: Participation in halogen-bonding interactions, useful in catalysis .
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Fluoroflavones: Synthesized via one-pot reactions with Selectfluor, yielding bioactive molecules .
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Antimicrobial Agents: Trifluoromethyl groups enhance membrane permeability in drug candidates .
Material Science Applications
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Polymer Modifiers: Incorporation into resins to improve thermal resistance .
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Ligand Design: Chelating properties for metal-organic frameworks (MOFs) .
Hazard | Category | Precautionary Measures |
---|---|---|
Skin Irritation | Category 2 | Wear nitrile gloves; avoid contact |
Eye Damage | Category 2 | Use safety goggles |
Respiratory | Category 3 | Use fume hoods |
Comparative Analysis with Analogues
The hydrate’s balance of stability and reactivity makes it preferable for controlled synthetic applications .
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